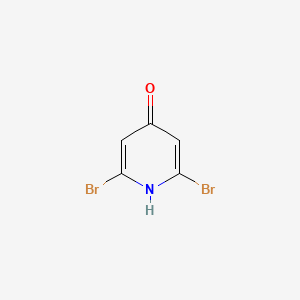

2,6-Dibromopyridin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NO/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDIUEDAZXIZBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=CC1=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50702663 | |

| Record name | 2,6-Dibromopyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220616-68-2 | |

| Record name | 2,6-Dibromopyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,6-Dibromopyridin-4-ol chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,6-Dibromopyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated pyridine derivative that serves as a highly versatile and functionalized building block in modern organic synthesis and medicinal chemistry. Its strategic placement of two reactive bromine atoms and a hydroxyl group—which exists in tautomeric equilibrium with its keto form, 4-pyridone—provides multiple handles for sequential and selective functionalization. This guide offers a comprehensive overview of its core chemical properties, including its structural characteristics, spectroscopic profile, reactivity, and applications as a scaffold in the design of complex molecules, particularly for therapeutic agent development.

Core Physicochemical and Structural Properties

This compound is a solid at room temperature, typically appearing as a white to light yellow crystalline powder[1]. Its fundamental properties are summarized below, providing a foundational dataset for its use in experimental settings.

| Property | Value | Source |

| CAS Number | 220616-68-2 | [2][3] |

| Molecular Formula | C₅H₃Br₂NO | [2][4] |

| Molecular Weight | 252.89 g/mol | [4] |

| Physical Form | Solid | [2] |

| IUPAC Name | 2,6-dibromo-4-pyridinol | [2] |

| SMILES | OC1=CC(Br)=NC(Br)=C1 | [4] |

| InChI Key | FGDIUEDAZXIZBM-UHFFFAOYSA-N | [2] |

| Storage | Inert atmosphere, 2-8°C | [2][4] |

Tautomerism: The Pyridinol-Pyridone Equilibrium

A critical chemical feature of 4-hydroxypyridines is their existence as a mixture of tautomers: the aromatic alcohol form (pyridin-4-ol) and the non-aromatic keto form (pyridin-4-one). In solution and the solid state, the equilibrium often favors the pyridone form due to stabilization from intermolecular hydrogen bonding and the polarity of the carbonyl group[5]. Ab initio studies on the parent molecule, 4-pyridone, suggest that while the pyridinol form is stable, the pyridone tautomer is energetically competitive and often preferred, a phenomenon that plays a significant role in its reactivity and interaction with biological targets[6].

For this compound, this equilibrium means the molecule can react either at the hydroxyl group or the ring nitrogen, depending on the reaction conditions and the nature of the reagents.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Profile

Accurate structural confirmation is paramount. While specific experimental data for this exact compound is not widely published, a predicted spectroscopic profile can be derived from its symmetrical structure and data from analogous compounds[7].

| Spectroscopy | Expected Observations |

| ¹H NMR | Due to the molecule's C₂ symmetry, a single peak is expected for the two equivalent protons at the C3 and C5 positions. This would likely appear as a singlet in the aromatic region (δ 7.0-8.0 ppm). The chemical shifts for the -OH and -NH protons (from the tautomer) would be broad and solvent-dependent. |

| ¹³C NMR | Three distinct signals are predicted: one for the brominated carbons (C2/C6), one for the protonated carbons (C3/C5), and one for the carbon bearing the hydroxyl group (C4). The C4 carbon signal would be significantly shifted depending on the dominant tautomeric form (C-O vs. C=O). |

| IR (KBr, cm⁻¹) | Broad peak around 3000-3400 cm⁻¹ corresponding to O-H/N-H stretching. A strong peak around 1640-1680 cm⁻¹ would indicate the presence of the C=O bond from the pyridone tautomer. Peaks in the 1500-1600 cm⁻¹ range would correspond to the pyridine ring C=C and C=N stretching vibrations. |

| Mass Spec (MS) | The molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern for two bromine atoms (a 1:2:1 ratio for M, M+2, and M+4). |

Synthesis and Reactivity

The synthetic utility of this compound stems from its three reactive sites. The bromine atoms are excellent leaving groups for cross-coupling and nucleophilic substitution reactions, while the hydroxyl/pyridone moiety offers a site for alkylation, acylation, or participation in hydrogen bonding.

Proposed Synthesis

A common route to substituted pyridinols involves the bromination of a readily available precursor. A plausible synthetic pathway could start from 4-hydroxypyridine, which is then subjected to electrophilic bromination to install the two bromine atoms at the ortho positions (C2 and C6), which are activated by the electron-donating hydroxyl group.

Caption: Plausible synthetic workflow for this compound.

Key Chemical Transformations

The trifunctional nature of this scaffold is analogous to other dihalopyridines used extensively in medicinal chemistry, such as 2,6-dichloro-4-iodopyridine, allowing for selective and sequential functionalization[8].

-

C-N Bond Formation (Amination): The bromine atoms can be displaced by various amines. Copper-catalyzed or microwave-assisted amination reactions on 2,6-dibromopyridine have been shown to be effective for synthesizing mono- and di-aminated products[9][10]. These methods provide a direct route to 2,6-diaminopyridine scaffolds, which are prevalent in ligand design and materials science.

-

C-C Bond Formation (Cross-Coupling): The C-Br bonds are highly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (with boronic acids) and Sonogashira (with terminal alkynes)[1][8]. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at the C2 and C6 positions. Careful control of stoichiometry and reaction conditions can often achieve selective mono-substitution before proceeding to di-substitution.

-

O-Alkylation/Acylation: The hydroxyl group of the pyridinol tautomer can be readily alkylated to form ethers or acylated to form esters. This modification can be used to block this reactive site, improve solubility, or introduce a different functional handle.

Caption: Reactivity map showing key functionalization pathways.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a general method for the mono-arylation of this compound. The trustworthiness of this protocol lies in its foundation on well-established palladium-catalyzed cross-coupling methodologies.

Objective: To synthesize 2-bromo-6-phenylpyridin-4-ol.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.1 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

Sodium Carbonate (Na₂CO₃) (3.0 eq)

-

1,4-Dioxane and Water (4:1 mixture)

-

Argon or Nitrogen gas supply

Procedure:

-

To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and sodium carbonate.

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90-100°C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-bromo-6-phenylpyridin-4-ol.

Applications in Medicinal Chemistry and Drug Discovery

The 2,4,6-trisubstituted pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active molecules and approved drugs[8]. This compound is an ideal starting point for accessing libraries of such compounds.

-

Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted pyridine core that orients functional groups to interact with the ATP-binding pocket of the target kinase. The ability to sequentially functionalize the C2, C6, and C4 positions of this scaffold allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against key cancer targets like VEGFR-2 or pathways such as PI3K/Akt/mTOR[8].

-

Scaffold for Combinatorial Chemistry: Its predictable reactivity makes it a valuable building block for generating diverse molecular libraries for high-throughput screening. The sequential nature of its functionalization allows for a modular and convergent approach to complex molecular architectures[8].

Safety and Handling

This compound is associated with specific hazards and should be handled with appropriate care in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[2]. The related compound 2,6-Dibromopyridin-4-amine is also listed with H335 (May cause respiratory irritation)[11][12].

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2].

-

Personal Protective Equipment (PPE): Always use safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic platform for molecular innovation. Its inherent tautomerism and the presence of three distinct, modifiable reaction sites provide chemists with a powerful tool for constructing complex, multi-substituted pyridine derivatives. Its utility is particularly pronounced in medicinal chemistry, where it serves as a foundational scaffold for building libraries of potential therapeutic agents. A thorough understanding of its properties, reactivity, and handling is essential for unlocking its full potential in research and development.

References

- 1. 2,6-Dibromopyridine | 626-05-1 [chemicalbook.com]

- 2. This compound | 220616-68-2 [sigmaaldrich.com]

- 3. This compound | 220616-68-2 [sigmaaldrich.com]

- 4. 220616-68-2|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 39771-34-1 2,6-Dibromopyridin-4-amine AKSci J96596 [aksci.com]

- 12. 2,6-Dibromopyridin-4-amine | C5H4Br2N2 | CID 14091041 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2,6-Dibromopyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic signature of 2,6-Dibromopyridin-4-ol (CAS No. 220616-68-2).[1][2] In the absence of directly published spectra, this document synthesizes predicted data for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). The predictions are grounded in the fundamental principles of each technique and rationalized by comparing the known spectral data of analogous compounds, primarily 2,6-dibromopyridine. This guide is intended to serve as a valuable reference for the identification and characterization of this compound in research and development settings.

Introduction

This compound is a halogenated pyridinol derivative with potential applications as a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The presence of two bromine atoms and a hydroxyl group on the pyridine ring offers multiple sites for further functionalization, making it a valuable building block in medicinal chemistry. Accurate and unambiguous characterization of this molecule is paramount for its effective utilization. Spectroscopic techniques such as MS, IR, and NMR are indispensable tools for confirming the identity and purity of such compounds. This guide provides a comprehensive overview of the expected spectroscopic data for this compound.

Molecular Structure and Properties

-

Molecular Formula: C₅H₃Br₂NO[1]

-

Molecular Weight: 252.89 g/mol

-

IUPAC Name: 2,6-dibromo-4-pyridinol[1]

-

CAS Number: 220616-68-2[1]

The structure of this compound is characterized by a pyridine ring substituted with two bromine atoms at positions 2 and 6, and a hydroxyl group at position 4. The molecule can exist in tautomeric forms, primarily the pyridin-4-ol and pyridin-4(1H)-one forms. The predominant tautomer can be influenced by the solvent and physical state.

References

An In-depth Technical Guide to the Solubility of 2,6-Dibromopyridin-4-ol in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and applying the solubility characteristics of 2,6-Dibromopyridin-4-ol. As a key heterocyclic building block in medicinal chemistry and materials science, its behavior in various solvent systems is a critical parameter for reaction optimization, purification, formulation development, and bioavailability. This document moves beyond theoretical principles to provide field-proven, step-by-step protocols for empirical solubility determination. We will explore the causal relationships between the molecule's physicochemical properties and its solubility profile, detail a self-validating experimental workflow using the gold-standard shake-flask method, and offer insights into interpreting the resulting data for practical application in research and development.

Introduction: The Strategic Importance of Solubility

This compound is a substituted pyridine derivative of significant interest to researchers in drug development and organic synthesis. The pyridine ring is a common scaffold in pharmaceuticals, and the bromo- and hydroxyl- functionalities provide versatile handles for further chemical modification, such as in cross-coupling reactions or as precursors for more complex molecules.[1] The successful application of this compound, from initial reaction setup to final product formulation, is fundamentally governed by its solubility.

Understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of pharmaceutical development.[] It directly influences:

-

Reaction Kinetics: Ensuring the compound is fully dissolved in a reaction medium is crucial for achieving optimal reaction rates and yields.

-

Purification: The choice of solvents for crystallization and chromatography depends on differential solubility of the target compound and its impurities.

-

Formulation: For drug development, achieving a desired concentration in a pharmaceutically acceptable vehicle is essential for therapeutic efficacy.[3] The objective is often to have the API fully dissolved to maximize its ability to permeate biological membranes.[3]

-

Bioavailability: Poor aqueous solubility is a major hurdle in drug development, making the characterization in various solvent systems a critical first step.[4]

This guide provides the theoretical grounding and a robust experimental protocol to empower researchers to systematically evaluate and leverage the solubility of this compound.

Physicochemical Profile of this compound

Before experimental determination, a review of the compound's known properties provides a basis for predicting its behavior. The structure features a polar pyridinol core with two bromine atoms, which increase molecular weight and hydrophobicity while also offering sites for hydrogen bonding and other interactions.

| Property | Value | Source |

| CAS Number | 220616-68-2 | [5] |

| Molecular Formula | C₅H₃Br₂NO | |

| Molecular Weight | 252.89 g/mol | |

| Physical Form | Solid | |

| IUPAC Name | 2,6-dibromo-4-pyridinol | |

| Storage | Inert atmosphere, 2-8°C | [5] |

The presence of the hydroxyl group (-OH) and the pyridine nitrogen atom allows this compound to act as both a hydrogen bond donor and acceptor. This suggests a propensity for solubility in polar solvents. However, the two bulky bromine atoms and the aromatic ring contribute significant nonpolar character, suggesting that solubility will be a complex interplay of these competing factors.

Guiding Principles for Solvent Selection: A Predictive Framework

The principle of "like dissolves like" is the foundational concept for predicting solubility.[6] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces.[7] We can categorize solvents to form a rational basis for experimental design.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors and acceptors. Given the hydroxyl group on this compound, moderate to good solubility is anticipated in these solvents, particularly simple alcohols.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess dipole moments but lack O-H or N-H bonds. They can accept hydrogen bonds and engage in dipole-dipole interactions. Solvents like DMSO and DMF are often excellent solvents for a wide range of organic compounds and are expected to effectively dissolve this compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. Due to the polar nature of the pyridinol core, the solubility of this compound is expected to be very low in these solvents.

The following diagram illustrates the logical workflow for assessing the solubility of a compound like this compound.

Caption: Logical framework for solubility assessment.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the internationally recognized gold-standard for determining thermodynamic equilibrium solubility.[4][8] It is a robust and reliable technique that involves agitating an excess amount of the solid compound in the chosen solvent for a sufficient duration to reach equilibrium.

Principle

A supersaturated solution of this compound is created by adding an excess of the solid to a known volume of the solvent. The mixture is agitated at a constant temperature until the system reaches equilibrium, where the rate of dissolution equals the rate of precipitation. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured using a validated analytical method.[4][9]

Materials and Equipment

-

Solute: this compound (Purity ≥ 95%)

-

Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Toluene, Hexane).

-

Equipment:

-

Analytical balance (4-decimal place)

-

Glass vials (e.g., 4 mL or 8 mL) with screw caps

-

Orbital shaker with temperature control (e.g., set to 37 ± 1 °C for biopharmaceutical relevance)[8]

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility with solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification[3][9]

-

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a tared glass vial. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 °C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for a minimum of 24 hours. A 48-hour period is often preferred to ensure equilibrium is reached for poorly soluble compounds.[9]

-

Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the supernatant through a chemically compatible syringe filter into a clean vial to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

The following diagram provides a visual representation of this experimental workflow.

Caption: Experimental workflow for the Shake-Flask method.

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear and concise table. This allows for easy comparison between different solvents and aids in the selection process for specific applications.

Table 1: Hypothetical Solubility Data for this compound at 37°C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility Category | Potential Application Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 | Very Soluble | Stock solutions, difficult reactions |

| N,N-Dimethylformamide (DMF) | > 100 | Very Soluble | Reaction medium, peptide coupling | |

| Acetone | 15.2 | Soluble | Recrystallization, chromatography | |

| Acetonitrile | 8.5 | Sparingly Soluble | HPLC mobile phase, reactions | |

| Polar Protic | Methanol | 25.8 | Soluble | General purpose reaction solvent |

| Ethanol | 11.4 | Soluble | Formulation, recrystallization | |

| Isopropanol | 5.1 | Sparingly Soluble | Final product washing | |

| Nonpolar | Toluene | < 0.1 | Insoluble | Anti-solvent for precipitation |

| Hexane | < 0.01 | Practically Insoluble | Anti-solvent for precipitation |

Interpretation:

-

Very Soluble (>100 mg/mL): Solvents like DMSO and DMF are ideal for creating concentrated stock solutions and for reactions where high substrate concentration is required.

-

Soluble (10-100 mg/mL): Solvents like methanol and ethanol are versatile choices for both reaction media and purification processes such as recrystallization.

-

Sparingly Soluble (1-10 mg/mL): These solvents may be useful in specific chromatographic systems or for controlled crystallization.

-

Insoluble (<1 mg/mL): Nonpolar solvents like toluene and hexane are ineffective for dissolution but are highly effective as "anti-solvents" to induce precipitation or crystallization from a more soluble medium.

Safety and Handling Precautions

This compound and many of the organic solvents used for solubility determination present health and safety risks. Adherence to good laboratory practice is mandatory.

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-impermeable gloves, and safety glasses with side-shields.[10][11]

-

Ventilation: Handle the compound and all organic solvents in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][12]

-

Hazard Statements: this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).

-

First Aid:

-

Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.[12]

Conclusion

This guide has established a comprehensive framework for the systematic evaluation of the solubility of this compound. By integrating theoretical predictions based on molecular structure with the practical application of the robust shake-flask method, researchers can generate reliable, quantitative data. This data is not merely academic; it is a critical tool for making informed decisions that accelerate research and development timelines, from optimizing reaction conditions to designing effective purification strategies and formulating final products. The disciplined application of these principles and protocols will enable scientists to fully exploit the synthetic potential of this valuable chemical building block.

References

- 1. researchgate.net [researchgate.net]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. 220616-68-2|this compound|BLD Pharm [bldpharm.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 8. who.int [who.int]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. acrospharma.co.kr [acrospharma.co.kr]

- 12. jubilantingrevia.com [jubilantingrevia.com]

Electronic properties of 2,6-Dibromopyridin-4-ol

An In-depth Technical Guide to the Electronic Properties of 2,6-Dibromopyridin-4-ol

Executive Summary

This compound is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its pyridine core, substituted with two strongly electron-withdrawing bromine atoms and a hydroxyl group at the 4-position, imparts a unique and tunable set of electronic properties. This guide provides an in-depth analysis of these properties, moving from the foundational principles of its structure and synthesis to advanced computational and experimental characterization. We will explore the critical role of keto-enol tautomerism, the nature of its frontier molecular orbitals, and the consequential impact on its reactivity, particularly in modern cross-coupling reactions. This document is intended for professionals who require a deep, mechanistic understanding of how the electronic architecture of this molecule dictates its function and potential applications.

Synthesis and Spectroscopic Characterization

The utility of any building block begins with its accessibility and unambiguous characterization. While numerous methods exist for the synthesis of substituted pyridines, a common approach for a molecule like this compound would involve the direct bromination of a suitable precursor.

Representative Synthesis Protocol

A plausible synthetic route involves the bromination of 4-hydroxypyridine. Due to the activating nature of the hydroxyl group, direct bromination can often proceed under relatively mild conditions.

Protocol: Bromination of 4-Hydroxypyridine

-

Dissolution: Dissolve 1.0 equivalent of 4-hydroxypyridine in a suitable solvent, such as glacial acetic acid or a buffered aqueous solution.

-

Brominating Agent: Slowly add 2.2 equivalents of a brominating agent (e.g., N-Bromosuccinimide (NBS) or aqueous bromine) to the solution at room temperature while stirring. The slight excess ensures complete dibromination.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a reducing agent, such as sodium thiosulfate solution, to neutralize any excess bromine.

-

Isolation: Adjust the pH of the solution to neutral or slightly acidic to precipitate the product. The resulting solid can be collected by filtration, washed with cold water, and dried under vacuum.

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Causality: The pyridine ring is generally electron-deficient; however, the hydroxyl group at the 4-position is an ortho-, para-director. Its strong activating effect via resonance directs the electrophilic bromine to the 2- and 6-positions.

Expected Spectroscopic Signatures

Unambiguous characterization is paramount. Based on the known spectral data of related compounds like 2,6-dibromopyridine and 4-hydroxypyridine, the following signatures are expected.[1][2][3]

¹H NMR: The molecule's C₂ symmetry simplifies the proton NMR spectrum significantly.

-

A single resonance, appearing as a singlet, is expected for the two equivalent protons at the C-3 and C-5 positions. Due to the strong deshielding from the adjacent bromine atoms and the electron-poor nature of the ring, this peak would likely appear in the δ 7.5-8.0 ppm range.

-

Signals for the O-H or N-H protons of the tautomers would be broad and their chemical shift highly dependent on solvent and concentration.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals.[4][5]

-

C-2, C-6: These carbons, directly bonded to bromine, would be highly deshielded and appear significantly downfield, likely in the δ 140-145 ppm range.

-

C-4: The chemical shift of this carbon is highly sensitive to the tautomeric form. In the pyridinol (enol) form, it would be in the δ 160-170 ppm range due to the C-O bond. In the pyridone (keto) form, it would be a carbonyl carbon (C=O) and shift further downfield to δ > 175 ppm.

-

C-3, C-5: These carbons would appear furthest upfield, likely in the δ 110-120 ppm range.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly powerful for investigating the tautomeric equilibrium.[6][7][8]

-

Pyridinol (Enol) Form: A broad O-H stretching band around 3200-3400 cm⁻¹.

-

Pyridone (Keto) Form: A strong C=O stretching band around 1640-1680 cm⁻¹ and a broad N-H stretching band around 3100-3300 cm⁻¹. The presence and relative intensity of these bands provide direct evidence of the dominant tautomer in the solid state.

Core Electronic Properties

The unique reactivity of this compound is a direct consequence of its underlying electronic structure. This is governed by a delicate interplay between tautomerism, inductive effects, and resonance.

The Central Role of Tautomerism

Perhaps the most critical electronic feature of this molecule is its existence as an equilibrium between two tautomeric forms: the aromatic this compound (enol form) and the non-aromatic but highly conjugated 2,6-Dibromo-1H-pyridin-4-one (keto form).[9]

The position of this equilibrium is highly sensitive to the environment. In the gas phase, the aromatic enol form may be favored. However, in polar solvents and in the solid state, the keto form is often the dominant species.[10][11] This preference is rationalized by two factors:

-

Resonance Stabilization: The keto form possesses a highly polarized amide-like structure with a significant charge-separated resonance contributor that restores aromaticity to the ring.[12]

-

Intermolecular Hydrogen Bonding: In the condensed phase, the N-H and C=O groups of the keto form can participate in strong intermolecular hydrogen bonding, creating a stable, dimeric lattice structure that further favors this tautomer.[11]

Caption: Keto-Enol tautomerism of this compound.

Inductive Effects and Electrostatic Potential

The two bromine atoms exert a powerful electron-withdrawing inductive effect (-I). This, combined with the inherent electron-deficient nature of the pyridine nitrogen, renders the entire ring system significantly electrophilic. An electrostatic potential map would reveal a large region of positive potential (electron-poor) across the carbon framework. The most electron-rich regions would be localized on the nitrogen lone pair and the oxygen atom of the hydroxyl/carbonyl group, marking them as the primary sites for protonation or coordination. This electron-deficient character is a key driver of the molecule's reactivity in cross-coupling reactions.

Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding a molecule's reactivity and electronic transitions.[13] For this compound, computational studies on similar systems suggest the following:[14][15]

-

HOMO: The HOMO is expected to have significant contributions from the lone pairs of the oxygen and nitrogen atoms, as well as the π-system of the ring. Its energy level dictates the molecule's ability to act as an electron donor.

-

LUMO: The LUMO is anticipated to be a π* anti-bonding orbital distributed across the pyridine ring, with significant coefficients on the carbon atoms bonded to bromine. Its energy level determines the molecule's ability to accept electrons.

The large HOMO-LUMO gap contributes to the kinetic stability of the molecule. The presence of the electron-withdrawing bromine atoms lowers the energy of both the HOMO and LUMO compared to unsubstituted 4-hydroxypyridine.

Table 1: Representative DFT-Calculated Electronic Properties

| Property | Tautomer | Representative Value | Significance |

| HOMO Energy | Keto | -6.8 eV | Indicates electron-donating capability |

| LUMO Energy | Keto | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | Keto | 5.3 eV | Relates to kinetic stability and UV-Vis absorption |

| Dipole Moment | Keto | ~4.5 D | High value indicates significant polarity |

Note: These values are representative, based on DFT calculations (B3LYP/6-311++G(d,p) level of theory) for structurally similar compounds and are intended for illustrative purposes.[14][16][17]

Experimental and Computational Workflows

To empirically and theoretically probe the electronic properties discussed, standardized workflows are essential.

Protocol: Electrochemical Analysis via Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to experimentally determine the redox potentials of a molecule, which can be correlated to its HOMO and LUMO energy levels.[18]

Caption: Experimental workflow for Cyclic Voltammetry analysis.

Step-by-Step Methodology: [19][20][21]

-

Solution Preparation: Prepare a ~1 mM solution of this compound in a dry, aprotic solvent (e.g., acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a non-aqueous reference electrode (e.g., Ag/AgNO₃).

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with reduction scans.

-

Measurement: Scan the potential to measure the oxidation and reduction peaks. The onset of the first oxidation wave can be used to estimate the HOMO energy, while the onset of the first reduction wave can estimate the LUMO energy.

-

Internal Standard: After the initial measurement, add a small amount of ferrocene as an internal standard and re-run the scan. All potentials should be reported relative to the ferrocene/ferrocenium (Fc/Fc⁺) couple for comparability across different experiments.

Protocol: Computational Analysis via Density Functional Theory (DFT)

DFT provides theoretical insight into electronic structure and properties, corroborating experimental findings.[22]

Caption: Computational workflow for DFT analysis.

Step-by-Step Methodology: [14][16]

-

Structure Building: Construct 3D models of both the keto and enol tautomers of this compound using a molecular modeling program.

-

Geometry Optimization: Perform a full geometry optimization using a standard functional and basis set (e.g., B3LYP/6-31G(d)) to find the lowest energy conformation of each tautomer.

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

High-Accuracy Energy Calculation: To obtain more accurate electronic energies, perform a single-point energy calculation on the optimized geometries using a larger, more robust basis set (e.g., 6-311++G(d,p)). This allows for a precise comparison of the relative stability of the two tautomers.

-

Property Calculation: Using the high-accuracy wavefunctions, calculate key electronic properties, including the energies and distributions of the HOMO and LUMO, the molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) charges. Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum.

Reactivity and Applications in Drug Development

The electronic properties of this compound make it a highly valuable and versatile building block in synthetic chemistry.[23][24]

Palladium-Catalyzed Cross-Coupling Reactions

The molecule's most significant application lies in its use as a scaffold in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[22][25]

-

Mechanism Insight: The reaction proceeds via a well-established catalytic cycle.[26] The key initial step is the oxidative addition of a C-Br bond to a Pd(0) catalyst. The electron-deficient nature of the pyridine ring, exacerbated by the two bromine atoms, makes the C-Br bonds highly electrophilic and thus susceptible to this oxidative addition step, often allowing the reaction to proceed under mild conditions.[27]

-

Regioselectivity: A key synthetic challenge and opportunity is the potential for regioselective functionalization. The C-2 and C-6 positions are electronically equivalent. However, in related systems like 2,4-dibromopyridine, the C-2 position is often found to be more reactive than the C-4 position in Suzuki couplings.[28] This suggests that by carefully choosing the catalyst, ligands, and reaction conditions, it may be possible to achieve selective mono-arylation, followed by a second, different coupling, opening pathways to complex, unsymmetrically substituted pyridine derivatives.

The ability to sequentially replace the bromine atoms with various aryl, heteroaryl, or alkyl groups allows for the rapid generation of molecular diversity, a cornerstone of modern drug discovery programs. The pyridine core is a common motif in pharmaceuticals, and the 4-hydroxyl/carbonyl group provides a crucial hydrogen bond donor/acceptor site for interacting with biological targets.

Conclusion

This compound is a molecule defined by its electronic duality. The profound influence of keto-enol tautomerism dictates its ground-state structure and intermolecular interactions, while the powerful inductive effects of its bromine substituents create an electron-deficient core ripe for synthetic transformation. This combination of a stable, polar core with two reactive handles for cross-coupling chemistry makes it an exemplary scaffold for the construction of complex molecules. A thorough understanding of its electronic properties, gained through the complementary application of experimental techniques like CV and computational methods like DFT, is essential for any researcher aiming to leverage this potent building block in the development of novel therapeutics and advanced materials.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Hydroxypyridine(626-64-2) 1H NMR [m.chemicalbook.com]

- 3. scispace.com [scispace.com]

- 4. acdlabs.com [acdlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. chemtube3d.com [chemtube3d.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Mono… [ouci.dntb.gov.ua]

- 14. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Cyclic Voltammetry of Organic Compounds | CoLab [colab.ws]

- 19. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. youtube.com [youtube.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,6-Dibromopyridin-4-ol for the Synthesis of Functionalized Pyridinols

Introduction: The Significance of Substituted Pyridinols

Pyridin-4-ol scaffolds and their 2,6-diaryl derivatives are privileged structures in medicinal chemistry and materials science. Their prevalence in pharmaceuticals stems from their ability to act as bioisosteres, participate in hydrogen bonding, and coordinate to metal centers in metalloenzymes.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing C(sp²)–C(sp²) bonds, valued for its high efficiency and broad functional group tolerance.[3][4]

This guide provides an in-depth technical overview and detailed protocols for the Suzuki-Miyaura coupling of 2,6-dibromopyridin-4-ol. We will explore the unique challenges presented by this substrate, including the influence of the C4-hydroxyl group and the strategic control of selectivity for mono- versus di-arylation.

Core Challenges & Strategic Considerations

The coupling of this compound is not a trivial extension of protocols for simpler dihalopyridines. A successful strategy requires a nuanced understanding of the substrate's unique chemical nature.

The Influence of the C4-Hydroxyl Group

The hydroxyl group at the C4 position introduces three primary considerations:

-

Tautomerism: Pyridin-4-ol exists in equilibrium with its pyridin-4-one tautomer. The position of this equilibrium is influenced by the solvent and substituents, which can affect the substrate's electronic properties, solubility, and reactivity.[5]

-

Acidity: The phenolic proton is acidic and will be deprotonated by the strong bases typically used in Suzuki couplings. This can alter the substrate's solubility and electronic profile, potentially impacting the kinetics of the catalytic cycle.

-

Catalyst Interaction: The pyridinol oxygen, particularly in its deprotonated pyridinone form, can act as a ligand, potentially coordinating to the palladium center and inhibiting catalysis. This makes the choice of a highly active and robust catalyst system essential.[6]

Given these factors, direct coupling on the unprotected pyridinol is often feasible and preferable for atom economy. However, should direct coupling prove challenging, protection of the hydroxyl group (e.g., as a methyl ether or benzyl ether) is a viable alternative strategy.

Controlling Selectivity: Mono- vs. Di-arylation

The presence of two equivalent bromine atoms allows for either selective mono-arylation or exhaustive di-arylation, depending on the reaction conditions. Controlling this selectivity is key to synthesizing both symmetrical and unsymmetrical products.[3]

-

For Mono-arylation: The key is to use a slight excess (1.0-1.2 equivalents) of the boronic acid. A highly active catalyst system with bulky, electron-rich ligands is often employed to facilitate the reaction at lower temperatures or shorter times, minimizing the second coupling event.[7]

-

For Di-arylation: A stoichiometric excess of the boronic acid (≥2.2 equivalents) is required. Robust catalysts that can withstand prolonged reaction times at higher temperatures are typically used to drive the reaction to completion.[3]

Mechanistic Overview of the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8] The cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the boronic acid for the transmetalation step.[9]

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Optimized Reaction Conditions

The selection of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. For challenging heteroaryl substrates like bromopyridines, modern catalyst systems composed of a palladium precursor and a bulky, electron-rich phosphine ligand (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-IPr) often provide superior results compared to traditional catalysts like Pd(PPh₃)₄.[10]

The following table summarizes recommended conditions for achieving both mono- and di-arylation of this compound, synthesized from established protocols for 2,6-dibromopyridine.[3]

| Target Product | Boronic Acid (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Typical Time (h) |

| Mono-arylation | 1.1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene / H₂O (4:1) | 100 | 4 - 16 |

| Di-arylation | 2.5 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | 1,4-Dioxane / H₂O (3:1) | 100 | 12 - 24 |

Detailed Experimental Protocols

Safety Note: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, bases, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Selective Mono-arylation of this compound

This protocol is designed to favor the formation of 2-aryl-6-bromopyridin-4-ol.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

-

Toluene (anhydrous)

-

Deionized water

-

Schlenk flask or sealed reaction vial, magnetic stir bar

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[3]

-

Solvent Addition: Add anhydrous toluene and degassed deionized water to the flask in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of the starting pyridinol).[3] It is crucial to degas the solvents by sparging with an inert gas for at least 30 minutes prior to use to prevent oxidation of the catalyst.[11]

-

Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated product.

Protocol 2: Symmetrical Di-arylation of this compound

This protocol is designed for the exhaustive coupling to form 2,6-diarylpyridin-4-ol.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (2.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Schlenk flask or sealed reaction vial, magnetic stir bar

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.[3]

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water in a 3:1 ratio (e.g., 6 mL dioxane, 2 mL water per 1 mmol of the starting pyridinol).[3]

-

Reaction Execution: Stir the mixture vigorously and heat to 100 °C for 12-24 hours.

-

Monitoring: Check for the disappearance of the starting material and the mono-arylated intermediate by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.[3]

-

Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure 2,6-diarylpyridin-4-ol.

Experimental Workflow Visualization

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Guide

Even with robust protocols, challenges can arise. Below are common issues and potential solutions.

| Problem | Probable Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Poor quality boronic acid (protodeborylation).[11]4. Base is not sufficiently strong or has poor solubility. | 1. Use a fresh bottle of catalyst or a pre-catalyst. Consider highly active Pd-NHC catalysts like PEPPSI-IPr.[10]2. Ensure solvents are rigorously degassed via sparging or freeze-pump-thaw cycles.3. Use fresh boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester).4. Use a stronger base like K₃PO₄ or Cs₂CO₃. Finely grind the base before use to increase surface area. |

| Significant Debromination | 1. Reaction temperature is too high or time is too long.2. Presence of water and base can facilitate protodeborylation of the boronic acid, leading to side reactions. | 1. Lower the reaction temperature and monitor carefully to stop once the starting material is consumed.2. Use anhydrous conditions or potassium trifluoroborate salts, which can be more stable.[9] |

| Boronic Acid Homocoupling | Presence of oxygen in the reaction mixture, leading to oxidation of Pd(0) to Pd(II), which can promote homocoupling.[6] | Rigorously exclude oxygen by maintaining a positive pressure of inert gas and using properly degassed solvents. |

| Difficulty in Purification | The product is highly polar due to the pyridinol moiety, leading to streaking on silica gel columns. | 1. Consider adding a small amount of a modifying solvent (e.g., 1% triethylamine or acetic acid) to the eluent to improve peak shape.2. If applicable, try reverse-phase chromatography. |

References

- 1. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]

- 2. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. soc.chim.it [soc.chim.it]

- 6. Yoneda Labs [yonedalabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. reddit.com [reddit.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dibromopyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility of Aminated Pyridinols

The 2-amino-6-bromopyridin-4-ol scaffold and its derivatives are of significant interest in medicinal chemistry and materials science. The presence of multiple functional groups—an amino group, a bromine atom, and a hydroxyl group—on a central pyridine ring offers a versatile platform for the synthesis of complex molecules with potential biological activity. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful tool for the construction of C-N bonds.[1] However, the application of this reaction to highly functionalized substrates such as 2,6-dibromopyridin-4-ol presents unique challenges that require careful consideration of reaction parameters to achieve desired outcomes, particularly with respect to chemoselectivity and functional group compatibility.

This technical guide provides an in-depth exploration of the Buchwald-Hartwig amination of this compound, offering insights into the mechanistic nuances, detailed experimental protocols, and strategies for controlling selectivity.

Mechanism and Key Considerations

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2] The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) complex, followed by the coordination of the amine. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The final step is reductive elimination from this complex to yield the desired arylamine and regenerate the active Pd(0) catalyst.[2]

References

Application Notes & Protocols: Sonogashira Alkynylation of 2,6-Dibromopyridin-4-ol

Introduction: The Strategic Importance of Alkynylpyridines

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported in 1975, this palladium- and copper-cocatalyzed transformation is renowned for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1][3] These attributes have cemented its role in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2]

This guide focuses on a particularly valuable application: the alkynylation of 2,6-dibromopyridin-4-ol. The resulting 2,6-disubstituted pyridin-4-ol scaffold is a privileged structure in medicinal chemistry, appearing in molecules designed to inhibit critical biological processes, such as β-amyloid aggregation in Alzheimer's disease.[4] The two bromine atoms on the pyridine ring offer versatile handles for sequential or dual functionalization, allowing for the creation of diverse molecular libraries for drug discovery and development. Understanding the nuances of applying the Sonogashira reaction to this specific, electron-deficient heterocyclic substrate is key to unlocking its synthetic potential.

The Catalytic Machinery: A Mechanistic Deep Dive

The efficacy of the Sonogashira reaction hinges on the synergistic interplay of two independent but interconnected catalytic cycles: one driven by palladium and the other by copper.[5][6] While the precise mechanism is still a subject of academic inquiry, the generally accepted pathway provides a robust framework for understanding and troubleshooting the reaction.[5][7]

-

The Palladium Cycle (The Bond-Maker): This cycle is responsible for the primary cross-coupling event.

-

Oxidative Addition: The active catalyst, a 14-electron Pd(0) complex, initiates the cycle by inserting into the carbon-bromine bond of the this compound. This is often the rate-limiting step and forms a Pd(II) intermediate.[1][6]

-

Transmetalation: The newly formed Pd(II) complex exchanges its halide ligand with the alkynyl group from a copper(I) acetylide species, which is generated in the copper cycle.[1][8]

-

cis-trans Isomerization: The resulting complex rearranges to bring the organic fragments into proximity.

-

Reductive Elimination: The final step involves the formation of the new C(sp²)-C(sp) bond, yielding the desired alkynylpyridine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

-

-

The Copper Cycle (The Alkyne Activator): This cycle prepares the alkyne for coupling.

-

π-Complex Formation: The copper(I) salt coordinates to the terminal alkyne. This interaction increases the acidity of the terminal alkyne proton.[5]

-

Deprotonation: An amine base removes the now-acidic proton, generating a highly reactive copper(I) acetylide intermediate.[1][8] This species is the crucial nucleophile that participates in the transmetalation step of the palladium cycle.

-

A significant side reaction, particularly when reactions are not performed under a strictly inert atmosphere, is the Glaser-Hay oxidative homocoupling of the alkyne.[1][9] This is driven by the copper catalyst in the presence of oxygen and results in the formation of undesired diynes.[1][9] This has led to the development of "copper-free" Sonogashira protocols, which are essential for sensitive substrates or when homocoupling is a persistent issue.[10][11]

Caption: Fig 1: The dual catalytic cycles of the Sonogashira reaction.

Protocol: Mono-Alkynylation of this compound

This protocol provides a robust starting point for the mono-alkynylation of this compound. Optimization may be required based on the specific alkyne used.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| This compound | >97% | Sigma-Aldrich | Ensure it is dry. |

| Terminal Alkyne | >98% | Acros Organics | Purify if necessary. Liquid alkynes should be degassed. |

| PdCl₂(PPh₃)₂ | Catalyst Grade | Strem Chemicals | A common, relatively air-stable Pd(II) precatalyst.[12] |

| Copper(I) Iodide (CuI) | >99% | Alfa Aesar | Use a fresh bottle; it should be off-white, not green or brown.[13] |

| Triethylamine (Et₃N) | Anhydrous, >99.5% | Fisher Scientific | Store over KOH pellets and distill before use for best results. |

| N,N-Dimethylformamide (DMF) or THF | Anhydrous, >99.8% | EMD Millipore | Use a degassed solvent from a sparged source or solvent purification system. |

| Equipment | |||

| Schlenk flask or oven-dried round-bottom flask | |||

| Magnetic stirrer and stir bar | |||

| Inert gas supply (Nitrogen or Argon) | High Purity | Crucial to prevent Glaser coupling.[13] | |

| Septa, needles, and syringes | For anhydrous/anaerobic transfers. | ||

| TLC plates (Silica gel 60 F₂₅₄) | For reaction monitoring. |

Experimental Workflow Diagram

Caption: Fig 2: Step-by-step experimental workflow.

Step-by-Step Procedure

-

Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq, 3 mol%), and CuI (0.05 eq, 5 mol%).

-

Inerting: Seal the flask with a rubber septum and purge with high-purity nitrogen or argon for 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

Solvent and Base Addition: Through the septum, add anhydrous, degassed DMF (to make a ~0.2 M solution) followed by anhydrous, degassed triethylamine (3.0 eq) via syringe. Stir the mixture to obtain a suspension.

-

Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq) dropwise via syringe.

-

Reaction: Immerse the flask in a preheated oil bath at 65-80 °C. The reaction mixture typically turns from a light suspension to a darker, often black, mixture. Aryl bromides generally require heating to facilitate the oxidative addition step.[13][14]

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with an appropriate solvent system (e.g., ethyl acetate/petroleum ether).[13][15] The reaction is typically complete within 2-12 hours.

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble catalyst residues.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent gradient (e.g., a gradient of ethyl acetate in petroleum ether) to isolate the desired mono-alkynylated product. Due to the basic nature of the pyridine core, purification can sometimes be challenging; specialized purification techniques may be necessary in some cases.[16]

Optimization and Troubleshooting

Achieving high yields and purity in the Sonogashira coupling of this compound requires careful control of reaction parameters. The electron-deficient nature of the pyridine ring can influence reactivity.[17]

Key Reaction Parameters for Optimization

| Parameter | Typical Range | Rationale & Considerations |

| Catalyst System | ||

| Pd Catalyst Loading | 0.5 - 5 mol% | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are standard.[5] Higher loading may be needed for less reactive alkynes. For di-alkynylation, catalyst loading may need to be doubled. |

| Cu(I) Co-catalyst | 1 - 10 mol% | CuI is standard. Essential for the classic mechanism. If Glaser homocoupling is severe, consider copper-free conditions.[1][11] |

| Ligand | 1 - 10 mol% (if added) | PPh₃ is often included with Pd(II) precatalysts. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can improve efficiency, especially for challenging substrates.[5] |

| Base | 2 - 5 equivalents | Triethylamine (Et₃N) or diisopropylamine (DIPA) are common.[13] The base must be strong enough to deprotonate the alkyne but not so strong as to cause side reactions. Must be anhydrous. |

| Solvent | 0.1 - 0.5 M | DMF and THF are common polar aprotic solvents. Using an amine base like Et₃N as the solvent is also a viable strategy.[14] Ensure the solvent is anhydrous and degassed. |

| Temperature | RT to 100 °C | Aryl iodides can often react at room temperature, but aryl bromides typically require heating (60-100 °C) to drive the rate-limiting oxidative addition step.[13][14] |

| Alkyne Stoichiometry | 1.1 - 1.5 eq (mono) | A slight excess of the alkyne is used to drive the reaction to completion. For di-alkynylation, >2.2 equivalents will be required. |

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inactive catalyst (Pd or Cu).2. Impure reagents or wet solvents.3. Insufficiently basic conditions.4. Temperature too low. | 1. Use fresh Pd catalyst and CuI.[13] CuI should be white/tan, not green.2. Ensure starting materials are pure and solvents are anhydrous and thoroughly degassed.[13]3. Use a stronger or greater excess of the amine base.4. Increase the reaction temperature, especially for this bromo-substrate.[14] |

| Formation of Black Precipitate (Pd Black) | Catalyst decomposition. | 1. This can be promoted by impurities or high temperatures.[13]2. Some solvents, like THF, are reported to be more prone to causing this; consider switching to DMF or using the amine as the solvent.[13][18]3. Add a phosphine ligand to stabilize the Pd(0) species. |

| Significant Alkyne Homocoupling (Glaser Byproduct) | Presence of oxygen in the reaction vessel. | 1. Ensure the reaction is set up under a strictly inert atmosphere (N₂ or Ar).[1]2. Thoroughly degas all solvents and liquid reagents before use.3. If the problem persists, switch to a copper-free Sonogashira protocol.[10][11] |

| Reaction Stalls / Incomplete Conversion | 1. Catalyst deactivation.2. Low reactivity of the electron-deficient pyridine halide. | 1. Add a second portion of the palladium catalyst.2. Increase temperature and/or reaction time.[14]3. Consider using a more robust ligand system (e.g., a bulky phosphine or an NHC ligand) to enhance catalyst performance.[5] |

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira_coupling [chemeurope.com]

- 7. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. books.rsc.org [books.rsc.org]

- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. reddit.com [reddit.com]

- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 16. jti.com [jti.com]

- 17. researchgate.net [researchgate.net]

- 18. reddit.com [reddit.com]

Synthesis of 2,6-diarylpyridin-4-ols from 2,6-Dibromopyridin-4-ol

Application Note & Protocol

Topic: Strategic Synthesis of 2,6-Diarylpyridin-4-ols via Palladium-Catalyzed Cross-Coupling of 2,6-Dibromopyridin-4-ol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridinol Scaffold

The 2,6-diarylpyridin-4-ol motif is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure, combined with the hydrogen-bonding capability of the 4-hydroxyl group, makes it a versatile core for developing kinase inhibitors, fluorescent probes, and novel organic materials. The direct arylation of the pyridine core at the 2- and 6-positions provides a modular route to a vast chemical space. This document provides a comprehensive guide to the synthesis of these valuable compounds starting from the readily available this compound, with a focus on the robust and highly adaptable Suzuki-Miyaura cross-coupling reaction.

The Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organohalides.[1][2] Its power lies in its high functional group tolerance, relatively mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents.[1] For the synthesis of 2,6-diarylpyridin-4-ols, this reaction provides a direct and efficient pathway.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is critical for troubleshooting and optimization. The Suzuki coupling proceeds through a catalytic cycle involving a palladium(0) species.[2][3]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[1][3]

-

Transmetalation: The aryl group from the boronic acid (activated by a base to form a more nucleophilic boronate complex) is transferred to the Pd(II) center, displacing the halide.[2][4] The choice of base is crucial for this step.

-

Reductive Elimination: The two organic ligands on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental Design & Causality: Optimizing the Reaction

Achieving high yields and purity requires careful selection of reaction parameters.[5] The electronic nature of the pyridine ring and the presence of two bromine atoms necessitate specific conditions.

Catalyst and Ligand Selection

The choice of palladium source and ligand is paramount. While pre-formed catalysts like Pd(PPh₃)₄ can be effective, generating the active Pd(0) species in situ from a Pd(II) precursor (e.g., Pd(OAc)₂) with a phosphine ligand often provides superior results and greater flexibility.[4]

-

Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices. They are stable to air and are reduced in situ to the active Pd(0) species.

-

Ligands: For heteroaryl halides, bulky, electron-rich phosphine ligands are often required to promote the oxidative addition step and stabilize the catalytic species. Ligands like SPhos or XPhos are excellent choices for this transformation.[6][7] They enhance catalyst activity and can enable reactions at lower temperatures.

The Role of the Base and Solvent System

-

Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[4]

-

Inorganic Bases: K₂CO₃ or K₃PO₄ are widely used. K₃PO₄ is a stronger base and can be particularly effective for less reactive aryl chlorides, and by extension, for electron-deficient heteroaryl bromides.[6][7]

-

Biphasic System: The use of an aqueous base solution with an organic solvent (e.g., dioxane/water, toluene/water) is common.[6] This system helps to dissolve both the organic and inorganic reagents and can accelerate the reaction.

-

-

Solvent: The solvent must be capable of dissolving the reagents and be stable at the required reaction temperature.

-

Ethereal Solvents: 1,4-Dioxane and THF are excellent choices due to their ability to dissolve a wide range of organic compounds and their suitable boiling points.

-

Aromatic Solvents: Toluene can also be used, often in combination with water.[6]

-

Comparative Reaction Conditions

The following table summarizes various conditions reported for Suzuki couplings on dihalopyridine systems, providing a starting point for optimization.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent System | Temp (°C) | Time (h) | Typical Yield | Reference |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O (3:1) | 100 | 24 | >90% (Di-arylated) | [6] |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (4:1) | 100 | 16 | ~70-80% (Mono-arylated) | [6] |

| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3.0) | ACN/H₂O (4:1) | 90 | 0.5 | High | [7] |

| 4 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane | 80 | - | ~60% | [8] |

Detailed Experimental Protocol: Synthesis of 2,6-bis(4-methoxyphenyl)pyridin-4-ol

This protocol details a robust procedure for the di-arylation of this compound.

Caption: Experimental workflow for the synthesis of 2,6-diarylpyridin-4-ols.

Materials:

-

This compound (1.0 equiv, e.g., 253 mg, 1.0 mmol)

-

4-Methoxyphenylboronic acid (2.5 equiv, e.g., 380 mg, 2.5 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, e.g., 58 mg, 0.05 mmol)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv, e.g., 415 mg, 3.0 mmol)

-

1,4-Dioxane (6 mL)

-

Deionized Water (2 mL)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (2.5 mmol), and potassium carbonate (3.0 mmol).

-

Solvent Addition: Add 1,4-dioxane (6 mL) and deionized water (2 mL) to the flask.

-

Inerting: Seal the flask and subject it to three cycles of vacuum-backfill with an inert gas (Nitrogen or Argon) to remove oxygen. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (0.05 mmol) to the reaction mixture.

-

Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 24 hours.[6]

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material.

-

Work-up:

-

After 24 hours, cool the reaction mixture to room temperature.

-

Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure.

-

The crude residue should be purified by column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.

-

-

Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.[9][10]

Troubleshooting and Key Considerations

-

Low Yield: If the reaction stalls or yields are low, ensure the system is completely free of oxygen. The activity of the boronic acid can also be an issue; using freshly purchased or purified boronic acid is recommended. Increasing the catalyst loading or switching to a more active ligand system (e.g., Pd(OAc)₂/SPhos) may improve results.

-

Mono-arylation vs. Di-arylation: To favor di-substitution, use a slight excess of the boronic acid (2.2-2.5 equivalents).[6] To favor mono-substitution, use a sub-stoichiometric amount of the boronic acid (~0.9-1.1 equivalents) and monitor the reaction carefully to stop it before the second coupling occurs.

-

Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by ensuring the reaction is thoroughly deoxygenated and by using a suitable base like K₃PO₄.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for synthesizing 2,6-diarylpyridin-4-ols from this compound. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired products. The protocol and insights provided herein serve as a robust starting point for the exploration and development of novel pyridinol-based compounds for a wide range of scientific applications.

References

- 1. byjus.com [byjus.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]